The synthesis of MFCD00167753 typically involves the reaction of norbornene derivatives with various reagents under controlled conditions. One common method includes the use of dimethylformamide as a solvent and the addition of tetrafluoroboric acid to facilitate the formation of the uronium salt.
The molecular structure of MFCD00167753 features a complex arrangement characterized by a norbornene framework fused with dicarboximido groups. The compound possesses a tetrafluoroborate anion, contributing to its properties as a coupling reagent.
MFCD00167753 is primarily utilized in coupling reactions where it acts as an activating agent for carboxylic acids or amines. It facilitates the formation of amide or ester bonds by converting these functional groups into more reactive intermediates.
The mechanism by which MFCD00167753 operates involves the activation of carboxylic acids or amines through the formation of an intermediate that is more electrophilic than the starting material. This activation allows for more efficient nucleophilic attack by amines or alcohols.
MFCD00167753 exhibits several notable physical and chemical properties that influence its application in synthetic chemistry.
MFCD00167753 finds extensive use in organic synthesis, particularly in peptide chemistry and other applications requiring efficient coupling agents.
HCTU’s compatibility with Fmoc/tBu protection schemes allows seamless integration into automated SPPS workflows. When used with tertiary amine bases (e.g., N,N-diisopropylethylamine, DIPEA), it generates highly reactive tetramethyluronium intermediates that drive coupling efficiencies >99% per step for sequences up to 50 residues [8] [9]. Unlike carbodiimide-based reagents (e.g., DCC), HCTU avoids gelation issues in polar solvents, enhancing solvation of growing peptide-resin complexes [6].
Table 1: Key Characteristics of HCTU in SPPS
Property | Specification | Impact on Synthesis |
---|---|---|
Activation Rate | <30 seconds in DMF/NMP | Enables ultrafast coupling cycles |
Stereochemical Integrity | Racemization <0.5% | Preserves chiral purity of complex peptides |
Solvent Compatibility | DMF, NMP, water/organic mixtures | Supports green chemistry protocols |
Optimal pH Range | 7.5–8.5 | Minimizes aspartimide formation |
HCTU operates through a nucleophile-assisted mechanism involving three coordinated steps:
Figure: Reaction Mechanism of HCTU-Mediated Coupling
Step 1: R¹-COOH + HCTU → R¹-CO-OUr⁺ Cl-HOBt⁻ Step 2: R¹-CO-OUr⁺ + Cl-HOBt⁻ → R¹-CO-OBtCl + HUr Step 3: R¹-CO-OBtCl + R²-NH₂ → R¹-CO-NH-R² + Cl-HOBt (Ur = tetramethyluronium; OBtCl = 6-chlorobenzotriazole ester)
The electron-withdrawing chlorine at HOBt’s 6-position enhances leaving-group aptitude, accelerating aminolysis by >20-fold compared to non-halogenated analogues [8]. This electronic modulation reduces epimerization during segment condensations and is critical for synthesizing cysteine-rich peptides prone to β-elimination [1].
HCTU’s performance is benchmarked against structurally similar uronium salts, with key distinctions in activation kinetics, by-product profiles, and sequence tolerance:
Table 2: Comparative Analysis of Uronium Peptide Coupling Agents
Activator | Activation Rate | Racemization Risk | Solvent Flexibility | Sterically Hindered AA Compatibility |
---|---|---|---|---|
HCTU (MFCD00167753) | Extremely Fast | Very Low | DMF, NMP, EtOAc | Excellent (Val, Ile, Thr) |
HBTU | Fast | Low | DMF, NMP | Good |
HATU | Fastest | Moderate | DMF, NMP | Excellent |
TBTU | Moderate | Low | DMF | Moderate |
HCTU’s limitations emerge in long hydrophobic sequences (e.g., amyloid-β fragments), where TBTU’s lower polarity mitigates aggregation. Nevertheless, HCTU remains preferred for industrial-scale syntheses due to superior crystallinity of by-products, facilitating downstream purification [9] [10].
Concluding RemarksMFCD00167753 (HCTU) exemplifies targeted molecular design in peptide coupling agents, merging rapid activation kinetics with minimal stereochemical erosion. Its halogenated benzotriazole derivative addresses historical challenges in difficult sequence assembly, while uronium electrophilicity ensures broad compatibility with Fmoc-SPPS platforms. As peptide therapeutics expand toward cyclic and stapled architectures, HCTU’s balance of efficiency and purity positions it as an enduring synthetic workhorse. Future innovations may focus on immobilized variants (e.g., polymer-supported HCTU) to reduce solvent waste—aligning with green chemistry principles [7] [10].
Table 3: Compound Nomenclature for MFCD00167753
Identifier | Designation |
---|---|
IUPAC Name | 1-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
Common Abbreviation | HCTU |
CAS Registry | 330645-87-9 |
Molecular Formula | C₁₁H₁₅ClF₆N₅OP |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7